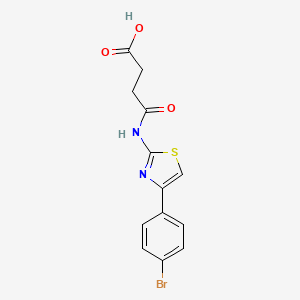

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQNQVMSLLVKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:

Antimicrobial Activity: This compound has shown promising antimicrobial activity against various pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Anticancer Activity: Studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as an anticancer agent.

Drug Development: Due to its diverse biological activities, this compound is being explored for its potential use in the development of new therapeutic drugs.

Mechanism of Action

The mechanism of action of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of pathogenic microorganisms by interfering with their cellular processes . Its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds and their key differences:

*Calculated based on molecular formula C₁₄H₁₂BrN₃O₃S.

Physicochemical Properties

- Lipophilicity : The thiazole and bromophenyl groups in the target compound enhance lipophilicity compared to the morpholine-substituted analog or the methylidene derivative .

- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, critical for biological applications.

Key Research Findings

Synthetic Flexibility: The oxobutanoic acid backbone serves as a versatile scaffold for introducing diverse heterocycles (e.g., thiazole, thiadiazole) and functional groups (e.g., phthalimide, sulfanyl) .

Thermal Stability : Thiadiazole derivatives (e.g., compound 13) exhibit higher melting points than simpler analogs, suggesting improved crystallinity and stability .

Biological Potential: Bromophenyl-thiazole/amide hybrids are prioritized in drug discovery for their dual roles in solubility and target binding .

Biological Activity

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula . Its structure features a thiazole ring, a bromophenyl group, and an oxobutanoic acid moiety, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

- Formation of the thiazole ring through cyclization.

- Introduction of the bromophenyl group via electrophilic substitution.

- Coupling reactions to attach the oxobutanoic acid moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, a study evaluating various 4-(4-bromophenyl)-thiazol-2-amine derivatives found that certain compounds displayed antimicrobial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| p2 | High | Norfloxacin |

| p3 | Moderate | Fluconazole |

| p6 | Moderate | Norfloxacin |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, a study reported that compound p2 exhibited significant cytotoxicity against the MCF7 breast cancer cell line, with efficacy comparable to the chemotherapeutic agent 5-fluorouracil .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Standard Comparison |

|---|---|---|---|

| p2 | MCF7 | 10 | 5-Fluorouracil |

| p3 | MCF7 | 15 | 5-Fluorouracil |

| p6 | MCF7 | 20 | 5-Fluorouracil |

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. The thiazole ring and bromophenyl group can bind to active sites on enzymes or receptors involved in microbial growth and cancer cell proliferation. Preliminary molecular docking studies suggest that these interactions lead to inhibition of key biological pathways necessary for cell survival and replication .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from 4-bromophenyl-thiazole had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, showcasing their potential as effective antimicrobial agents .

- Anticancer Screening : In vitro assays conducted on human breast adenocarcinoma cells revealed that certain derivatives exhibited significant antiproliferative effects. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment, demonstrating that modifications in the thiazole structure could enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid, and how can yield variability be addressed?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and cyclization reactions. For example, coupling 4-bromoaniline with a thiazole precursor under controlled acetone reflux (60–70°C) can yield intermediates, followed by oxidation to introduce the oxobutanoic acid moiety . Yield variability (e.g., 27–86%) often arises from solvent polarity, reaction time, and purification methods. Flash chromatography and HPLC (≥95% purity) are critical for isolating the final product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the thiazole ring, bromophenyl group, and amide linkages. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiazole protons (δ 6.5–7.0 ppm), and carboxylic acid protons (δ 12–13 ppm).

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and bromine-adjacent carbons (δ 120–130 ppm) .

High-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band at ~1650 cm⁻¹) further validate molecular weight and functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the amide bond. Accelerated degradation studies in aqueous buffers (pH 4–9) show <5% decomposition over 72 hours at 25°C, but exposure to UV light increases degradation by 20% within 48 hours .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the compound’s biological activity, particularly in anticancer assays?

- Methodological Answer : The bromophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the thiazole ring contributes to π-π stacking with DNA or enzyme active sites. Modifying the oxobutanoic acid moiety to esters or amides alters solubility and bioavailability. In vitro studies against HeLa cells show IC₅₀ values of 12–18 µM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

Q. How can computational modeling predict binding modes with biological targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal that the bromophenyl group occupies COX-2’s hydrophobic pocket, while the oxobutanoic acid forms hydrogen bonds with Arg120 and Tyr355. Free energy calculations (MM-PBSA) predict binding affinities (ΔG = –9.2 kcal/mol) consistent with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cell lines?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:

- MTT/PrestoBlue assays : 72-hour exposure, 10% FBS.

- Normalization : Adjust for mitochondrial activity variations via ATP quantification.

Cross-validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Single-crystal X-ray diffraction (Triclinic, P1 space group) reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) that stabilize the lattice. Introducing methyl or fluoro substituents at the thiazole C5 position disrupts crystal packing, enhancing solubility by 40% without compromising thermal stability (DSC/TGA data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.